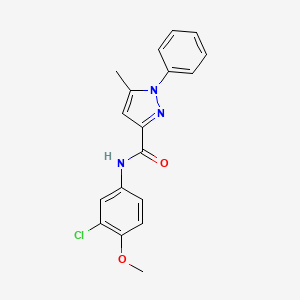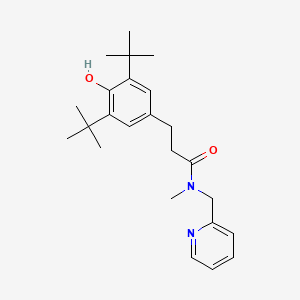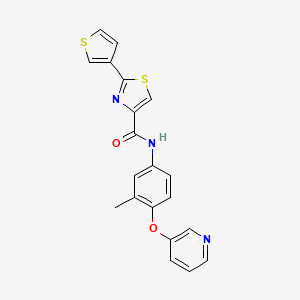
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a range of therapeutic effects.
作用机制
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 works by inhibiting GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce neuronal excitability and regulate the activity of other neurotransmitters. By increasing GABA levels, N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 can enhance the inhibitory tone in the brain, which can have a range of therapeutic effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has been shown to have a range of biochemical and physiological effects in animal models. It can increase the levels of GABA in the brain, which can reduce neuronal excitability and regulate the activity of other neurotransmitters. It can also modulate the reward pathway in the brain, which can have implications for addiction and substance abuse. Additionally, N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA-AT, which allows for precise modulation of GABA levels in the brain. It has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and stability. However, there are also some limitations to its use in experiments. N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 can have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, its effects on GABA levels can vary depending on the brain region and cell type, which can make it difficult to generalize findings.
未来方向
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115. One area of interest is its potential as a treatment for substance abuse and addiction. N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has been shown to modulate the reward pathway in the brain, which could have implications for reducing drug-seeking behavior. Another area of interest is its potential as a treatment for neurological and psychiatric disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to fully understand the mechanisms of action of N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 and its effects on GABA levels in different brain regions and cell types.
合成方法
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the formation of a pyrazole ring, introduction of a chloro and methoxy group, and the attachment of a carboxamide moiety. The final product is obtained in high yield and purity.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated as a treatment for cocaine addiction, as it can modulate the reward pathway in the brain.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-10-16(21-22(12)14-6-4-3-5-7-14)18(23)20-13-8-9-17(24-2)15(19)11-13/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBSBBYSGSUENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[1-(2,6-Dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carbonyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7551801.png)
![1-(2-fluorophenyl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]pyrazole-3-carboxamide](/img/structure/B7551808.png)
![3-(methanesulfonamido)-2,4,6-trimethyl-N-[4-(thiadiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B7551822.png)
![N-[2-(4-chlorophenyl)ethyl]-2-oxo-6-phenyl-1H-pyridine-3-carboxamide](/img/structure/B7551827.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7551835.png)
![N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]-4-[3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B7551845.png)
![[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-[[2-(tetrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7551847.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[3-(4-methylphenyl)-1,2-oxazole-5-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7551851.png)
![4-(4-methyl-2-oxo-1H-imidazol-3-yl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]benzamide](/img/structure/B7551853.png)


![methyl 2-[[3-(2-methoxy-2-oxoethoxy)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B7551871.png)
![1-[[2-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7551880.png)
![N-(4-methylphenyl)-N-[4-[[methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7551887.png)